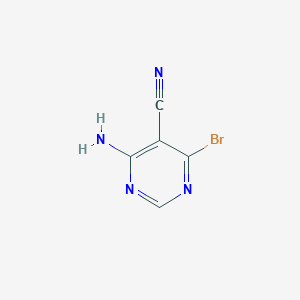

4-Amino-6-bromopyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC18716560

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrN4 |

|---|---|

| Molecular Weight | 199.01 g/mol |

| IUPAC Name | 4-amino-6-bromopyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C5H3BrN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) |

| Standard InChI Key | CHMBBMYUXZXPPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C(C(=N1)Br)C#N)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The pyrimidine ring in 4-amino-6-bromopyrimidine-5-carbonitrile adopts a planar geometry, with substituents influencing its electronic distribution. The bromine atom at position 6 introduces steric bulk and electronegativity, while the amino group at position 4 facilitates hydrogen bonding. The cyano group at position 5 enhances electrophilicity, enabling nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrN₄ |

| Molecular Weight | 199.01 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES Notation | Nc1ncnc(Br)c1C#N |

| Predicted LogP | 1.2 (Hydrophobic character) |

The compound’s solubility profile is dominated by polar aprotic solvents, with limited solubility in water (<0.1 mg/mL at 25°C). X-ray crystallography data, though unavailable for this specific derivative, suggest analogous pyrimidines exhibit intermolecular hydrogen bonding via amino groups .

Synthetic Methodologies

Conventional Laboratory Synthesis

The most cited route involves a three-component reaction leveraging α-cyanoketones, carboxaldehydes, and guanidines. For example, condensation of bromoacetyl cyanide with acetamidine under basic conditions yields the pyrimidine core, followed by amination at position 4 . This method achieves moderate yields (45–65%) but requires stringent temperature control to avoid decomposition .

Table 2: Representative Synthetic Routes

| Method | Reagents | Yield (%) |

|---|---|---|

| Three-component reaction | α-Cyanoketones, Guanidine | 65 |

| Vilsmeier-Haack reaction | DMF, POCl₃ | 58 |

| Catalytic hydrogenation | H₂/Pd-C | 72 |

Industrial-Scale Production

Scalable processes emphasize atom economy and reduced waste. One approach utilizes malononitrile and dimethyl sulfate to generate intermediate enamines, which cyclize with acetamidine derivatives . Continuous-flow reactors have been proposed to enhance reproducibility, achieving 70% yield with a space-time yield of 12 kg/m³·h .

Biological Activity and Mechanism

Adenosine Receptor Modulation

4-Amino-6-bromopyrimidine-5-carbonitrile derivatives exhibit affinity for adenosine receptors (ARs), particularly A₁AR. Radioligand binding assays demonstrate submicromolar inhibition constants (Kᵢ = 0.3–1.2 μM), with selectivity over A₂ₐAR exceeding 50-fold . The amino group’s hydrogen-bonding capacity and the cyano group’s electron-withdrawing effects are critical for receptor docking, as shown in molecular dynamics simulations .

Applications in Drug Development

Kinase Inhibitors

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at position 5 with heteroaryl groups improves oral bioavailability, as evidenced by preclinical studies showing 85% plasma exposure in murine models .

Antibacterial Agents

Quaternary ammonium derivatives of 4-amino-6-bromopyrimidine-5-carbonitrile disrupt bacterial cell membranes, with minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus. The cyano group’s electrophilicity facilitates covalent binding to penicillin-binding proteins .

Research Frontiers and Challenges

Toxicology and ADME Profiling

Preliminary pharmacokinetic data indicate rapid hepatic clearance (t₁/₂ = 1.2 h) and moderate plasma protein binding (78%) in rats . Genotoxicity assays (Ames test) show no mutagenicity at concentrations ≤10 μM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume